molecular formula C11H22OSi B14186437 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-50-3

6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol

Cat. No.: B14186437
CAS No.: 922724-50-3
M. Wt: 198.38 g/mol
InChI Key: NJIBZHOYERCVOZ-UHFFFAOYSA-N
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Description

6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound with a unique structure that includes a trimethylsilyl group attached to a hepta-4,6-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by the introduction of the trimethylsilyl group. The reaction conditions typically include:

    Temperature: The reaction is usually carried out at low temperatures to prevent unwanted side reactions.

    Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

    Catalysts: Catalysts such as palladium complexes may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular targets may include enzymes, receptors, and other biomolecules, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,6-Heptadien-4-ol: A similar compound without the trimethylsilyl group.

    Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones.

Uniqueness

6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to the presence of both the trimethylsilyl group and the hepta-4,6-dien-1-ol backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

922724-50-3

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol

InChI

InChI=1S/C11H22OSi/c1-11(10-13(2,3)4)8-6-5-7-9-12/h6,8,12H,1,5,7,9-10H2,2-4H3

InChI Key

NJIBZHOYERCVOZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C)C=CCCCO

Origin of Product

United States

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